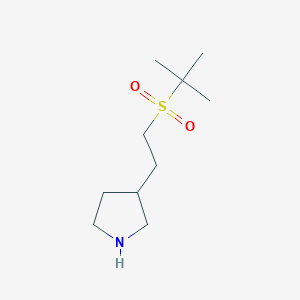

3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine

Description

Propriétés

IUPAC Name |

3-(2-tert-butylsulfonylethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2S/c1-10(2,3)14(12,13)7-5-9-4-6-11-8-9/h9,11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFDCWHZUZPKIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy Overview

The synthesis of sulfonyl-substituted pyrrolidines like 3-(2-(tert-butylsulfonyl)ethyl)pyrrolidine generally involves:

- Introduction of the tert-butylsulfonyl group onto an ethyl chain.

- Coupling or alkylation of this sulfonylated ethyl moiety onto a pyrrolidine ring.

- Use of protecting groups or sulfinamide intermediates to control stereochemistry and reactivity.

These synthetic steps often require careful control of reaction conditions to achieve high yields and selectivity.

Preparation of the tert-Butylsulfonyl Ethyl Intermediate

The tert-butylsulfonyl group is commonly introduced via sulfonylation reactions using tert-butylsulfonyl chloride or related sulfonylating agents. The ethyl linker can be introduced by alkylation or by starting from ethyl-containing precursors.

- Sulfonylation : Reaction of ethyl-containing substrates with tert-butylsulfonyl chloride in the presence of a base (e.g., triethylamine) in polar aprotic solvents is a standard approach to obtain the tert-butylsulfonyl ethyl intermediate.

- Protection and Activation : Sometimes, the sulfonyl group is introduced as a sulfinamide (tert-butanesulfinamide), which serves as a chiral auxiliary and protects the nitrogen during subsequent transformations.

Pyrrolidine Ring Formation and Functionalization

The pyrrolidine ring can be formed or functionalized via several approaches:

- Cyclization from Amino Acid Precursors : Starting from amino acids or amino acid derivatives, pyrrolidine rings can be formed by intramolecular cyclization. For example, 2-aminobutanoic acid derivatives have been used to synthesize pyrrolidine nitroxides in multi-step sequences with moderate to high yields.

- Pd-Catalyzed Cycloaddition : Recent advances include palladium-catalyzed [3+2] cycloaddition reactions using sulfinimines and trimethylenemethane precursors to form methylene-pyrrolidines with good yield and stereoselectivity.

- Alkylation of Pyrrolidine : The tert-butylsulfonyl ethyl group can be attached to pre-formed pyrrolidine rings via alkylation reactions, where the pyrrolidine nitrogen or carbon is functionalized with the sulfonylated ethyl group.

Representative Synthetic Route Example

Based on literature and patent data, a plausible synthetic route for this compound could be outlined as follows:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of tert-butylsulfonyl ethyl intermediate | Reaction of ethyl bromide or ethyl sulfonate with tert-butylsulfonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Formation of sulfonylated ethyl halide or sulfonate |

| 2 | Formation of pyrrolidine ring or use of commercial pyrrolidine | Starting from amino acid derivatives or commercially available pyrrolidine | Pyrrolidine ring can be functionalized or formed via cyclization |

| 3 | Alkylation of pyrrolidine with tert-butylsulfonyl ethyl intermediate | Base (e.g., sodium hydride or potassium carbonate), solvent (e.g., DMF), temperature control | N-alkylation or C-alkylation to attach sulfonyl ethyl chain |

| 4 | Purification and characterization | Chromatography, crystallization | Confirmation of structure and purity |

Detailed Research Findings and Yield Data

- A study on pyrrolidine derivatives synthesis from 2-aminobutanoic acid and other precursors reports multi-step syntheses with overall yields around 40-60% for related pyrrolidine nitroxides.

- Pd-catalyzed cycloaddition methods using sulfinimines have demonstrated yields up to 100% in forming methylene-pyrrolidines, which can be further functionalized to introduce sulfonyl groups.

- Sulfonylation reactions using tert-butylsulfonyl chloride typically proceed with high efficiency under mild conditions, and the tert-butylsulfonyl group is stable under a variety of synthetic conditions, facilitating downstream transformations.

Notes on Stereochemistry and Purification

- The use of chiral sulfinamide intermediates (e.g., tert-butanesulfinamide) allows for stereoselective synthesis of N-heterocycles, which is crucial for obtaining enantiomerically pure pyrrolidine derivatives.

- Purification methods include column chromatography and crystallization, with spectral data (NMR, HPLC) confirming the structure and purity of the final compound.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Technique | Key Reagents | Yield Range | Comments |

|---|---|---|---|---|

| Sulfonylation | Reaction with tert-butylsulfonyl chloride | tert-butylsulfonyl chloride, base | High (>80%) | Efficient introduction of sulfonyl group |

| Pyrrolidine Formation | Cyclization from amino acid derivatives | 2-aminobutanoic acid, ketones | Moderate (40-60%) | Multi-step, moderate yield |

| Pd-Catalyzed Cycloaddition | [3+2] cycloaddition of sulfinimines | Pd catalyst, sulfinimines | Up to 100% | High stereoselectivity |

| Alkylation | N- or C-alkylation of pyrrolidine | Alkyl halides, base | Moderate to high | Requires careful control of conditions |

Analyse Des Réactions Chimiques

3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the tert-butyl group.

Applications De Recherche Scientifique

The compound 3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine , with the CAS number 1702088-71-8, is a pyrrolidine derivative that has garnered interest in various scientific research applications. This article provides a detailed exploration of its applications, including synthesis methods, biological activities, and potential industrial uses.

Structure

This compound features a pyrrolidine ring substituted with a tert-butylsulfonyl group. This unique structure contributes to its reactivity and interaction with biological systems.

Properties

- Molecular Formula : C₁₁H₁₉NO₂S

- Molecular Weight : 229.34 g/mol

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Medicinal Chemistry

This compound is primarily explored for its potential as a pharmaceutical intermediate. Its ability to modify biological pathways makes it a candidate for drug development, particularly in the fields of:

- Anticancer Agents : Studies suggest that derivatives of pyrrolidine can inhibit cancer cell proliferation.

- Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating potential as an antibiotic.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its sulfonyl group can participate in various reactions:

- Nucleophilic Substitution : The tert-butylsulfonyl group can be displaced by nucleophiles, facilitating the synthesis of more complex molecules.

- Formation of Amides and Esters : It can be used to synthesize amides through coupling reactions with carboxylic acids.

Biochemical Studies

Research has indicated that this compound may interact with specific enzymes and receptors, making it useful for:

- Enzyme Inhibition Studies : It can serve as a tool to study enzyme kinetics and inhibition mechanisms.

- Protein Interaction Studies : The ability to modify protein interactions positions this compound as valuable in proteomics research.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of several pyrrolidine derivatives, including this compound. Results indicated significant inhibition of tumor growth in vitro, suggesting that modifications to the pyrrolidine core could enhance therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a notable reduction in bacterial viability, supporting its potential use as an antimicrobial agent.

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring : A precursor such as 2-pyrrolidinone is reacted with tert-butylsulfonyl chloride under basic conditions.

- Alkylation Reaction : The resulting intermediate undergoes alkylation with an appropriate ethylene derivative.

Reaction Conditions

- Catalysts : Commonly used catalysts include triethylamine or sodium hydride.

- Solvents : Reactions are often conducted in solvents like dichloromethane or acetonitrile to enhance solubility and reaction rates.

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Ring Formation | Base-catalyzed |

| 2 | Alkylation | Solvent-assisted |

Mécanisme D'action

The mechanism of action of 3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The tert-butylsulfonyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Features

Target Compound :

- Core Structure : Pyrrolidine ring.

- Substituent : 2-(Tert-butylsulfonyl)ethyl group.

- Key Functional Groups : Sulfonyl (-SO₂-), tertiary butyl (steric bulk).

Analogues :

3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13b)

- Substituent: Pyridinylpropionyl and tert-butyl-prolyl groups.

- Functional Groups: Amide, ester.

- Molecular Formula: C₂₂H₃₃N₃O₂·0.3 H₂O; ESI-MS m/z 372.2 [M + H]⁺ .

tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate

- Substituent: (2-Hydroxyethyl)thio methyl.

- Functional Groups: Thioether (-S-), hydroxyl (-OH), tert-butyl carbamate.

- Key Data: MFCD21092902 .

2-[2-(Pyrrolidin-1-yl)ethyl]-thiopyrimidin-4(3H)-ones

- Substituent: Pyrrolidinylethyl thioether.

- Functional Groups: Thioether, amine.

- Biological Activity: Antimicrobial (e.g., against Staphylococcus aureus) .

3-(Pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylate tert-butyl

Physicochemical Properties

Spectroscopic and Analytical Data

Research Implications

- Sulfonyl vs. Thioether : The sulfonyl group in the target compound enhances polarity and stability compared to thioether analogues, making it suitable for applications requiring hydrolytic resistance (e.g., prodrug design).

- Steric Effects : The tert-butyl group in the target compound may hinder enzymatic degradation or improve binding selectivity in biological targets.

- Synthetic Challenges : Introducing the sulfonylethyl group may require harsh oxidation conditions (e.g., H₂O₂/acid) compared to thioether formation via nucleophilic substitution .

Activité Biologique

3-(2-(Tert-butylsulfonyl)ethyl)pyrrolidine is a pyrrolidine derivative that has garnered significant attention in the scientific community due to its potential therapeutic applications and biological activity. This article explores its biological mechanisms, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a tert-butylsulfonyl group and an ethyl chain. The synthesis typically involves the reaction of pyrrolidine with tert-butylsulfonyl chloride in the presence of a base, often using solvents such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the tert-butylsulfonyl group enhances the compound's binding affinity, allowing it to modulate biological pathways effectively. This mechanism is crucial for its potential applications in drug development, particularly in targeting specific diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a pivotal role.

- Receptor Binding : It has shown potential in binding to various receptors, influencing signaling pathways that could lead to therapeutic effects .

Case Studies and Research Findings

- Antimicrobial Activity : A study explored the compound's efficacy against Gram-negative pathogens utilizing a type III secretion system (T3SS) assay. Results indicated that high concentrations of this compound could inhibit T3SS activity significantly, suggesting its potential as an antimicrobial agent .

- Anti-Tuberculosis Potential : Another investigation focused on the compound's interaction with Mycobacterium tuberculosis proteins. The findings revealed selective binding to the Ddn protein, demonstrating a correlation between structural modifications and anti-tuberculosis activity. This suggests that derivatives of this compound could be developed as novel anti-tuberculosis agents .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that certain concentrations led to significant cell death, highlighting its potential as an anticancer therapeutic .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the tert-butylsulfonyl group into pyrrolidine derivatives?

- Methodological Answer : The tert-butylsulfonyl group is typically introduced via sulfonylation of a pyrrolidine precursor using tert-butylsulfonyl chloride. Reaction conditions often involve a base like triethylamine (TEA) or DMAP in dichloromethane (DCM) at 0–20°C to minimize side reactions. For example, analogous syntheses of tert-butyl sulfonate esters employ TEA/DCM at controlled temperatures to achieve high yields . Key steps include:

- Precursor activation : Use of nucleophilic amines (e.g., pyrrolidine derivatives) to react with sulfonyl chlorides.

- Workup : Acid-base extraction to isolate the sulfonylated product.

- Validation : Confirm regiochemistry via ¹H NMR and LC-MS.

Q. How can researchers characterize the structural integrity of 3-(2-(tert-butylsulfonyl)ethyl)pyrrolidine?

- Methodological Answer : Multi-modal spectroscopic analysis is critical:

- NMR : ¹H and ¹³C NMR identify the ethyl-pyrrolidine backbone and tert-butylsulfonyl group (e.g., δ ~1.2 ppm for tert-butyl protons). DEPT-135 clarifies carbon hybridization.

- Mass Spectrometry : HRMS or LC-MS confirms molecular weight (e.g., [M+H]⁺ ion).

- X-ray Crystallography : Resolves stereochemical ambiguities if chiral centers are present.

- FT-IR : Confirms sulfonyl S=O stretches (~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. What strategies optimize reaction yields in palladium-catalyzed coupling steps for pyrrolidine derivatives?

- Methodological Answer : For Suzuki-Miyaura or Heck couplings (e.g., introducing aryl/heteroaryl groups):

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization.

- Solvent System : Use toluene/EtOH/H₂O mixtures for solubility and reactivity.

- Temperature Control : Reactions at 90–105°C under inert atmosphere (N₂/Ar).

- Post-Reaction Analysis : Monitor by TLC and purify via column chromatography (silica gel, gradient elution) .

Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Conformational Analysis : Use variable-temperature NMR to detect rotamers or dynamic effects.

- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (e.g., B3LYP/6-31G* level).

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding or polarity impacts.

- Cross-Validation : Combine IR (for functional groups) and HRMS (for molecular formula) .

Q. What are the challenges in achieving enantiomeric purity, and how can they be mitigated?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA/IB).

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during key steps.

- Protecting Groups : tert-Butoxycarbonyl (Boc) groups stabilize intermediates and reduce racemization .

Contradictions and Troubleshooting

Q. Why might sulfonylation reactions produce low yields, and how can this be resolved?

- Methodological Answer :

- Side Reactions : Competing hydrolysis of sulfonyl chloride. Mitigate by using anhydrous solvents and molecular sieves.

- Incomplete Activation : Ensure stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) and prolonged reaction times (12–24 hrs).

- Workup Issues : Acidic aqueous washes may precipitate the product; adjust pH to 6–7 for optimal recovery .

Q. How to handle safety concerns related to sulfonyl chlorides during synthesis?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Perform reactions in a fume hood with negative pressure.

- Spill Management : Neutralize spills with sodium bicarbonate before disposal.

- Storage : Keep sulfonyl chlorides under inert gas (Ar) at –20°C to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.